3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a complex heterocyclic compound that features a unique combination of imidazo[1,2-a]pyridine and 1,2,4-triazole moieties
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
It is synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in an alkaline medium . This suggests that it might interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Derivatives of 1,3-diazole, a similar compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that this compound might affect a variety of biochemical pathways.
Pharmacokinetics
Imidazole, a similar compound, is known to be highly soluble in water and other polar solvents , which might suggest good bioavailability for this compound.
Result of Action
Given the wide range of biological activities associated with similar compounds , it can be inferred that this compound might have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs. The choice of reagents and conditions is critical to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling partners. The conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities
Biological Studies: It is used in various biological assays to study its effects on different biological targets
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and 1,2,4-triazole-containing compounds. Examples include:
- 3-bromo-4-phenyl-2-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine
- 2-(4-phenyl-1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine .
Uniqueness
The uniqueness of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5S/c17-15-13(19-14-8-4-5-9-21(14)15)10-23-16-20-18-11-22(16)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHSMWXCBBQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC3=C(N4C=CC=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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